
Sodium 2,2-Dimethylbutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,2-dimethylbutyrate is a chemical compound with the molecular formula C₆H₁₁NaO₂. It is the sodium salt of 2,2-dimethylbutyric acid and is known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyrate backbone with two methyl groups attached to the second carbon atom.
準備方法
合成経路と反応条件: 2,2-ジメチル酪酸ナトリウムの合成には、一般的に、水酸化ナトリウムによる2,2-ジメチル酪酸の中和が関与します。この反応は、次のように表すことができます。
C6H12O2+NaOH→C6H11NaO2+H2O
この反応では、2,2-ジメチル酪酸を、完全な中和が確実に行われるように、制御された条件下で水酸化ナトリウム溶液に滴下します。 得られた溶液を蒸発させて水を除去すると、2,2-ジメチル酪酸ナトリウムが固体生成物として得られます {_svg_1}.
工業生産方法: 2,2-ジメチル酪酸ナトリウムの工業生産は、同様のプロセスに従いますが、より大規模です。反応条件は、収率と純度を最大化するように最適化されています。 特殊な乾燥装置を使用して、副反応と不純物を最小限に抑え、様々な用途に適した高純度製品が得られます .
化学反応の分析
反応の種類: 2,2-ジメチル酪酸ナトリウムは、以下のものを含む、いくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されて対応するカルボン酸誘導体になる可能性があります。
還元: 還元反応によって、2,2-ジメチル酪酸に戻すことができます。
置換: この化合物は、求核置換反応に関与し、ナトリウムイオンが他のカチオンに置き換わります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 様々なハロアルカンを、塩基性条件下で使用して、置換反応を促進することができます。
生成される主要な生成物:
酸化: カルボン酸誘導体。
還元: 2,2-ジメチル酪酸。
置換: 2,2-ジメチル酪酸のアルキル化誘導体。
科学的研究の応用
Pharmacokinetics and Safety Profile
The pharmacokinetic characteristics of SDMB have been extensively studied in clinical trials. In a phase IIa study involving healthy volunteers, SDMB was administered at varying doses (2 to 20 mg/kg) over a period of 14 days. Key findings include:
- Absorption and Bioavailability : SDMB demonstrated rapid absorption with peak plasma concentrations achieved within 0.6 to 1.3 hours post-dose. The mean half-life ranged from 9 to 15 hours, indicating potential for once-daily dosing .
- Safety : The compound was well-tolerated across all dose levels with no significant adverse events reported. Increases in reticulocyte counts were observed, suggesting stimulation of erythropoiesis .
Treatment of Hemoglobinopathies
The primary therapeutic application of sodium 2,2-dimethylbutyrate is in the treatment of hemoglobinopathies such as sickle cell disease and beta-thalassemia:
- Sickle Cell Disease : A phase II clinical trial evaluated the efficacy of HQK-1001 in patients with hemoglobin SS or S/β^0 thalassemia. Patients received daily doses ranging from 30 mg/kg to 50 mg/kg over a period of 26 weeks. The results indicated significant increases in fetal hemoglobin levels, which are crucial for ameliorating the symptoms associated with sickle cell disease .
- Beta-Thalassemia : Similar studies have shown that SDMB can increase fetal hemoglobin levels in patients with beta-thalassemia, thereby reducing anemia severity and improving overall health outcomes .
Pediatric Applications
Recent developments have led to the establishment of a pediatric investigation plan for this compound aimed at treating inborn errors of amino acid metabolism such as propionic acidemia and methylmalonic acidemia . This indicates the compound's versatility and potential use in younger populations.
Comparative Efficacy with Other Treatments
A comparative analysis has been conducted between this compound and other existing treatments such as hydroxyurea:
Treatment | Mechanism | Efficacy | Notes |
---|---|---|---|
This compound | Induces fetal hemoglobin | Significant increase in HbF levels | Oral administration; well-tolerated |
Hydroxyurea | Increases fetal hemoglobin | Moderate increase; requires strict adherence | Oral; side effects may limit use |
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the efficacy and safety of this compound:
- A randomized controlled trial showed that patients treated with SDMB exhibited higher fetal hemoglobin levels compared to those receiving placebo .
- Another study highlighted the drug's ability to stimulate erythropoiesis effectively while maintaining an excellent safety profile across diverse populations .
作用機序
2,2-ジメチル酪酸ナトリウムの作用機序には、短鎖脂肪酸誘導体としての役割が含まれます。これは、胎児グロビン遺伝子の発現を誘導することができ、ヘモグロビン症の治療に役立ちます。 分子標的はヒストン脱アセチル化酵素であり、この化合物によって阻害され、クロマチン構造と遺伝子発現の変化につながります .
類似の化合物:
酪酸ナトリウム: 構造的特性は異なるものの、同様の用途を持つ別の短鎖脂肪酸誘導体です。
フェニル酪酸ナトリウム: 尿素サイクル障害の治療に使用され、作用機序が異なります。
バルプロ酸ナトリウム: 主に抗けいれん薬や気分安定薬として使用されます。
独自性: 2,2-ジメチル酪酸ナトリウムは、その特定の構造により、他の類似の化合物よりも効果的に胎児グロビン合成を誘導することができるため、ユニークです。 経口投与が可能であり、薬物動態プロファイルが良好であることから、治療用途に有望な候補となっています .
類似化合物との比較
Sodium Butyrate: Another short-chain fatty acid derivative with similar applications but different structural properties.
Sodium Phenylbutyrate: Used in the treatment of urea cycle disorders and has a different mechanism of action.
Sodium Valproate: Primarily used as an anticonvulsant and mood-stabilizing drug.
Uniqueness: Sodium 2,2-dimethylbutyrate is unique due to its specific structure, which allows it to induce fetal globin synthesis more effectively than other similar compounds. Its ability to be administered orally and its favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
生物活性
Sodium 2,2-dimethylbutyrate (SDMB) is a novel short-chain fatty acid derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of beta-hemoglobinopathies such as sickle cell disease and beta thalassemia. This compound is known for its ability to induce fetal hemoglobin (HbF) synthesis, thereby ameliorating anemia associated with these conditions.
Induction of Fetal Hemoglobin
One of the primary biological activities of SDMB is its role as an inducer of fetal hemoglobin synthesis. Research indicates that SDMB can stimulate the production of HbF, which is beneficial in managing conditions characterized by low levels of adult hemoglobin. The mechanism involves the modulation of histone deacetylase (HDAC) activity, which leads to increased expression of gamma-globin genes and subsequent production of HbF.
Pharmacokinetics and Safety Profile
A study assessing the pharmacokinetics and safety of SDMB demonstrated that it is well-tolerated in healthy adults. The compound was administered at various doses (2, 5, 10, and 20 mg/kg), with results showing no significant adverse events related to the medication. The terminal half-life was reported to range from 9 to 15 hours, with increases in mean absolute reticulocyte counts observed across all dose levels .
Clinical Applications
The potential clinical applications of SDMB are particularly relevant in the context of beta thalassemia and sickle cell disease. By increasing HbF levels, SDMB may reduce the severity of anemia and decrease the need for blood transfusions. Current clinical trials are exploring its efficacy in patients with beta thalassemia intermedia, emphasizing its oral bioavailability and convenience compared to traditional therapies .
Case Studies and Clinical Trials
Several studies have documented the effects of SDMB on fetal hemoglobin induction:
- Phase I Study : A double-blind placebo-controlled trial involving healthy adults showed that SDMB significantly increased reticulocyte counts, indicating enhanced erythropoiesis. This study laid the groundwork for further investigation into its use in anemic patients .
- Ongoing Phase II Trials : Current trials are evaluating SDMB's effectiveness in reducing anemia in beta thalassemia intermedia patients over a 26-week period. Preliminary results suggest promising outcomes regarding HbF levels and overall patient well-being .
Comparative Efficacy
In comparative studies with other agents like hydroxyurea and arginine butyrate, SDMB has shown competitive efficacy in inducing HbF synthesis while maintaining a favorable safety profile. For instance, HDAC inhibitors have been noted for their ability to increase gamma-globin expression significantly; however, SDMB offers a more convenient dosing regimen without the toxicity associated with some traditional treatments .
Table: Summary of Clinical Findings on this compound
Study Type | Population | Dosage (mg/kg) | Duration | Key Findings |
---|---|---|---|---|
Phase I | Healthy Adults | 2, 5, 10, 20 | 14 days | Increased reticulocyte counts; well-tolerated |
Phase II | Beta Thalassemia | TBD | 26 weeks | Ongoing; aims to reduce anemia |
Comparative Study | Various | Variable | N/A | Competitive efficacy in HbF induction |
特性
CAS番号 |
3934-02-9 |
---|---|
分子式 |
C6H11NaO2 |
分子量 |
138.14 g/mol |
IUPAC名 |
sodium;2,2-dimethylbutanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |
InChIキー |
OOPXYEYPPHJHSE-UHFFFAOYSA-M |
正規SMILES |
CCC(C)(C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。